

Application Notes and Protocols for 2,5,6-Trichloro-1H-benzimidazole

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Compound of Interest

Compound Name: 2,5,6-Trichloro-1h-benzimidazole

Cat. No.: B048740

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Introduction: A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a heterocyclic aromatic compound formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in the landscape of drug discovery and development. Its structural analogy to endogenous purines facilitates interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.^[1] Among the vast library of benzimidazole derivatives, halogenated analogues have garnered significant attention for their potent and often selective biological effects. This guide focuses on **2,5,6-Trichloro-1H-benzimidazole**, a key intermediate and a bioactive molecule in its own right, with established applications in antiviral and cancer research.

This document provides a comprehensive overview of **2,5,6-Trichloro-1H-benzimidazole**, including its synthesis, characterization, and key applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible experimentation.

Chemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before its use in any experimental setting.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ Cl ₃ N ₂	[2]
Molecular Weight	221.47 g/mol	[2]
Appearance	Off-white to light brown crystalline powder	General knowledge
Melting Point	Not explicitly reported, but expected to be high based on related structures.	
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.	General knowledge

Safety Precautions:

2,5,6-Trichloro-1H-benzimidazole and its precursors should be handled with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is not readily available, related chlorinated benzimidazoles are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.

Synthesis of 2,5,6-Trichloro-1H-benzimidazole: A Detailed Protocol

The synthesis of **2,5,6-Trichloro-1H-benzimidazole** is most commonly achieved through the cyclocondensation of a substituted o-phenylenediamine with a suitable one-carbon source. The following protocol is adapted from established synthetic routes for halogenated benzimidazoles.

```
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Synthetic workflow for **2,5,6-Trichloro-1H-benzimidazole**.

Materials and Reagents:

- 4,5-Dichloro-1,2-phenylenediamine
- 2,2,2-Trichloroacetic acid
- 4N Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Ethanol (for recrystallization)
- Activated carbon

Instrumentation:

- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Buchner funnel and filter paper
- Standard laboratory glassware

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and 2,2,2-trichloroacetic acid (1.1 equivalents).
- **Acid-Catalyzed Cyclocondensation:** Add 4N hydrochloric acid to the flask, ensuring the reactants are fully submerged. The exact volume will depend on the scale of the reaction but should be sufficient to create a stirrable slurry.

- **Heating and Reflux:** Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form.
- **Neutralization:** Slowly add 10% sodium hydroxide solution to the cooled reaction mixture with stirring until the pH is neutral (pH 7). This will neutralize the excess hydrochloric acid.
- **Isolation:** Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol, add activated carbon to decolorize the solution if necessary, and filter while hot. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Characterization of 2,5,6-Trichloro-1H-benzimidazole

Unequivocal characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data based on the structure of **2,5,6-Trichloro-1H-benzimidazole** and data from related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ ~13.0 ppm (s, 1H, N-H): The acidic proton on the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift.
 - δ ~7.8-8.0 ppm (s, 2H, Ar-H): The two aromatic protons on the benzene ring are in a chemically equivalent environment and are expected to appear as a singlet. The exact chemical shift will be influenced by the electron-withdrawing chloro substituents.
- ^{13}C NMR (100 MHz, DMSO- d_6):

- The spectrum is expected to show signals for the seven distinct carbon atoms in the molecule. The carbon at the 2-position, flanked by two nitrogen atoms and bearing a chlorine atom, will likely appear in the range of δ 140-150 ppm. The aromatic carbons will resonate in the region of δ 110-140 ppm.

2. Infrared (IR) Spectroscopy:

- ~3400-3200 cm^{-1} (broad): N-H stretching vibration of the imidazole ring.
- ~1620-1580 cm^{-1} : C=N stretching vibration.
- ~1500-1400 cm^{-1} : Aromatic C=C stretching vibrations.
- ~850-750 cm^{-1} : C-Cl stretching vibrations.

3. Mass Spectrometry (MS):

- Electron Impact (EI-MS): The molecular ion peak $[M]^+$ should be observed at m/z 220, with a characteristic isotopic pattern for three chlorine atoms ($[M+2]^+$, $[M+4]^+$, $[M+6]^+$). Fragmentation may involve the loss of HCl and subsequent cleavage of the imidazole ring.

Application Notes: A Tool for Antiviral and Cancer Research

2,5,6-Trichloro-1H-benzimidazole and its derivatives have demonstrated significant potential in two primary areas of therapeutic research: antiviral and anticancer applications.

Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

The ribonucleoside derivative of 2,5,6-trichlorobenzimidazole, known as 2,5,6-trichloro-1-(β -D-ribofuranosyl)benzimidazole (TCRB), is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication.^{[3][4]}

- Mechanism of Action: Unlike many antiviral drugs that target viral DNA polymerase, TCRB acts at a later stage of the viral replication cycle.^[5] It inhibits the processing of viral DNA concatemers, which are long strands of newly replicated viral DNA.^[5] This disruption

prevents the proper packaging of the viral genome into new capsids, thus halting the production of infectious virions.

- Experimental Insights: Researchers can utilize **2,5,6-Trichloro-1H-benzimidazole** as a starting material for the synthesis of TCRB and other nucleoside analogs to explore structure-activity relationships (SAR) for anti-HCMV activity.[3] Furthermore, the non-nucleoside parent compound itself has shown some antiviral activity, suggesting it could be a scaffold for the development of novel non-nucleoside inhibitors.[3]

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Mechanism of HCMV inhibition by TCRB.

Anticancer Potential: Inhibition of Protein Kinase CK2

A growing body of evidence suggests that many halogenated benzimidazoles exert their biological effects, including anticancer activity, through the inhibition of protein kinase CK2.[6] [7]

- The Role of CK2 in Cancer: CK2 is a serine/threonine kinase that is often overexpressed in cancer cells.[7] It plays a crucial role in promoting cell growth, proliferation, and survival by phosphorylating a wide range of proteins involved in these pathways.[7] Inhibition of CK2 can therefore lead to the induction of apoptosis (programmed cell death) in cancer cells.
- Mechanism of Inhibition: Halogenated benzimidazoles, including **2,5,6-Trichloro-1H-benzimidazole**, are believed to act as ATP-competitive inhibitors of CK2.[8] They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates and thereby blocking its downstream signaling pathways.
- Research Applications: **2,5,6-Trichloro-1H-benzimidazole** can be used as a chemical probe to study the role of CK2 in various cancer cell lines.[9] By treating cells with this compound, researchers can investigate the downstream effects of CK2 inhibition on cell cycle progression, apoptosis, and other cancer-related phenotypes. It also serves as a valuable starting point for the design and synthesis of more potent and selective CK2 inhibitors for therapeutic development.

```
graph CK2_Inhibition { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; }
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Inhibition of the CK2 signaling pathway.

Conclusion

2,5,6-Trichloro-1H-benzimidazole is a versatile and valuable compound for researchers in medicinal chemistry and drug development. Its straightforward synthesis and significant biological activities make it an attractive scaffold for the development of novel antiviral and anticancer agents. The detailed protocols and application notes provided in this guide are intended to facilitate further research into this promising molecule and its derivatives, ultimately contributing to the advancement of therapeutic interventions for a range of diseases.

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